(3,5-Difluorophenyl)(morpholino)methanone
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Overview
Description
(3,5-Difluorophenyl)(morpholino)methanone is a chemical compound with the molecular formula C11H11F2NO2 and a molecular weight of 227.21 g/mol It is characterized by the presence of a difluorophenyl group and a morpholino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorophenyl)(morpholino)methanone typically involves the reaction of 3,5-difluorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,5-Difluorophenyl)(morpholino)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Difluorophenyl)(morpholino)methanone
- (4,5-Difluorophenyl)(morpholino)methanone
- (3,5-Difluorophenyl)(piperidino)methanone
Uniqueness
(3,5-Difluorophenyl)(morpholino)methanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the morpholino group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H11F2NO2 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
(3,5-difluorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11F2NO2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 |
InChI Key |
UPUQNCYOIJVXRL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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